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Compound of Interest

Compound Name: DOPE-mPEG (MW 5000)

Cat. No.: B15546974

This technical guide provides a comprehensive overview of the core physicochemical
properties of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene
glycol)-5000] (DOPE-mPEG 5000). Aimed at researchers, scientists, and professionals in drug
development, this document details the molecule's structural and functional characteristics,
methods for its characterization, and its role in the formulation of lipid-based drug delivery
systems.

Core Physicochemical Properties

DOPE-mPEG 5000 is a PEGylated phospholipid, a class of molecules crucial for the
development of sterically stabilized liposomes, often referred to as "stealth” liposomes. The
covalent attachment of the hydrophilic methoxy polyethylene glycol (mPEG) chain to the
headgroup of the 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) lipid imparts unique
properties that are highly valuable in drug delivery applications.[1][2] The mPEG chain creates
a hydrophilic corona around the liposome surface, which sterically hinders the binding of
opsonins and reduces clearance by the mononuclear phagocyte system, thereby prolonging
circulation time.

The quantitative physicochemical properties of DOPE-mPEG 5000 are summarized in the table
below.
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Property Value References

Ca1H7sNOsP (DOPE) +
(C2H40O)n (MPEG)

Molecular Formula

~5744.03 g/mol (744.03 g/mol

Average Molecular Weight for DOPE + ~5000 g/mol for [3]
mMPEG)
) White to off-white powder or
Physical State id [31141[5]
soli

Soluble in chloroform and
other organic solvents such as

Solubility methylene chloride, DMF, and 3114151161
DMSO. Forms micelles in

agueous solutions.

In the low micromolar (uM)

N ] ] range in aqueous solutions.
Critical Micelle Concentration

The exact value is dependent [71[8]
(CMC)

on factors such as ionic

strength and temperature.

Experimental Protocols

Accurate characterization of DOPE-mPEG 5000 and liposomal formulations containing it is
critical for ensuring reproducibility and efficacy. The following sections detail the standard
experimental protocols for determining key physicochemical parameters.

Determination of Critical Micelle Concentration (CMC)

The CMC is the concentration at which the amphiphilic DOPE-mPEG 5000 molecules self-
assemble into micelles in an aqueous solution.[9] A common and sensitive method for
determining the CMC of PEGylated lipids is fluorescence spectroscopy, using a hydrophobic
fluorescent probe such as 1,6-diphenyl-1,3,5-hexatriene (DPH).

Protocol:
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e Preparation of Stock Solutions:

o Prepare a stock solution of DOPE-mPEG 5000 in a suitable buffer (e.g., 10 mM HEPES
with 150 mM NacCl, pH 7.4).

o Prepare a stock solution of DPH in a non-polar organic solvent (e.g., methanol or
chloroform).

e Sample Preparation:

o Prepare a series of dilutions of the DOPE-mPEG 5000 stock solution in the buffer,
covering a wide concentration range expected to include the CMC.

o Add a small aliquot of the DPH stock solution to each dilution to a final concentration that
is low enough to avoid self-quenching. The organic solvent from the DPH stock should be
evaporated, or its final concentration kept minimal (<1%) to not influence micellization.

e Fluorescence Measurement:
o Incubate the samples at a controlled temperature.

o Measure the fluorescence intensity of DPH in each sample using a spectrofluorometer.
The excitation and emission wavelengths for DPH are typically around 350 nm and 430

nm, respectively.
o Data Analysis:

o Plot the fluorescence intensity of DPH as a function of the DOPE-mPEG 5000
concentration.

o The plot will show a significant increase in fluorescence intensity as the DPH partitions
into the hydrophobic cores of the newly formed micelles.

o The CMC is determined from the inflection point of this curve, often calculated as the
intersection of the two linear portions of the plot.[7][8]

Preparation of Liposomes by Thin-Film Hydration
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The thin-film hydration method is a widely used technique for the preparation of liposomes.[10]
Protocol:
e Lipid Film Formation:

o Dissolve DOPE-mPEG 5000 and other lipid components (e.g., a primary phospholipid like
DSPC and cholesterol) in a suitable organic solvent, typically chloroform or a
chloroform:methanol mixture, in a round-bottom flask.

o Remove the organic solvent using a rotary evaporator under reduced pressure to form a
thin, uniform lipid film on the inner surface of the flask.

o Further dry the lipid film under a high vacuum for several hours to overnight to remove any
residual solvent.

e Hydration:

o Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by
adding the buffer to the flask. The temperature of the buffer should be above the phase
transition temperature (Tc) of the lipid with the highest Tc.

o Agitate the flask to disperse the lipid film, leading to the formation of multilamellar vesicles
(MLVs).

e Size Reduction (Extrusion):
o To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

o This process involves repeatedly passing the liposome suspension through polycarbonate
membranes with a defined pore size (e.g., 100 nm) using a high-pressure extruder.

Characterization of Liposomes

DLS is a non-invasive technique used to measure the hydrodynamic diameter and size
distribution of nanoparticles in suspension.[11][12]

Protocol:
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e Sample Preparation:

o Dilute the liposome suspension with the same buffer used for hydration to a suitable
concentration to avoid multiple scattering effects.

e Instrument Setup:

o Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

o Enter the parameters of the dispersant (viscosity and refractive index) into the software.

e Measurement:

o Transfer the diluted liposome sample to a clean cuvette.

o Place the cuvette in the instrument and initiate the measurement. The instrument's laser
illuminates the sample, and the fluctuations in the scattered light intensity due to the
Brownian motion of the liposomes are analyzed to determine the size distribution.[11]

e Data Analysis:

o The software calculates the average hydrodynamic diameter (Z-average) and the
Polydispersity Index (PDI), which indicates the breadth of the size distribution. A PDI value
below 0.2 is generally considered indicative of a monodisperse population.

Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the
liposomes, which is a key indicator of their stability in suspension.[13][14]

Protocol:

e Sample Preparation:

o Dilute the liposome suspension in an appropriate low-conductivity medium, such as a
dilute salt solution (e.g., 10 mM NacCl), to the required concentration for measurement.[15]

e Instrument Setup:

o Use a dedicated folded capillary cell for zeta potential measurements.
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o Equilibrate the instrument to the desired temperature.

e Measurement:
o Load the diluted sample into the capillary cell, ensuring no air bubbles are present.

o The instrument applies an electric field across the sample, causing the charged liposomes
to move towards the oppositely charged electrode (electrophoresis). The velocity of this
movement is measured using laser Doppler velocimetry.[13]

o Data Analysis:

o The instrument's software calculates the electrophoretic mobility and converts it to the zeta
potential using the Henry equation. The magnitude of the zeta potential (either positive or
negative) indicates the degree of electrostatic repulsion between adjacent, similarly
charged particles in the dispersion, and thus the stability of the formulation.

Visualized Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key
experimental workflows described in this guide.
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Workflow for CMC Determination
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Liposome Preparation and Characterization Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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